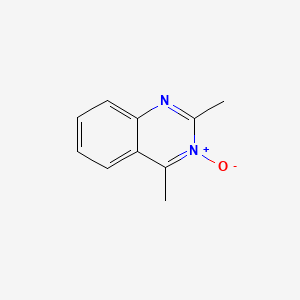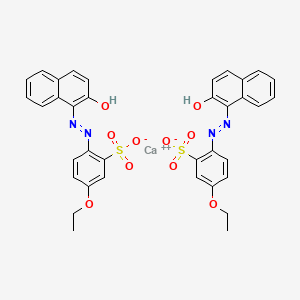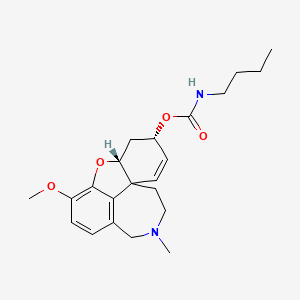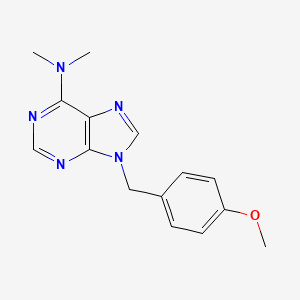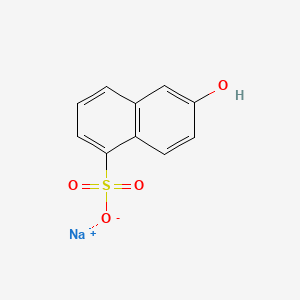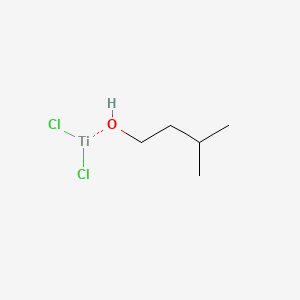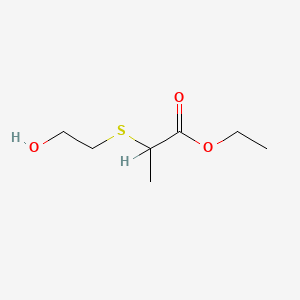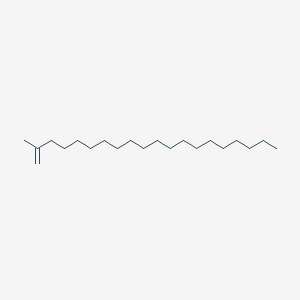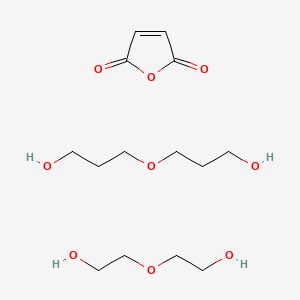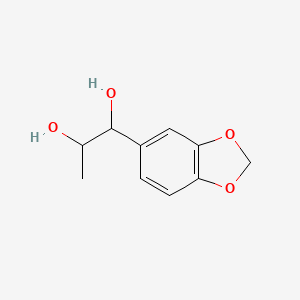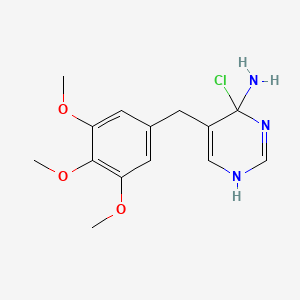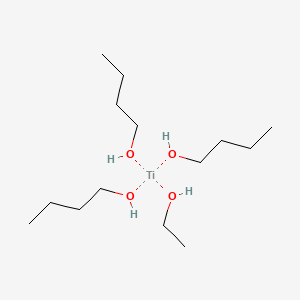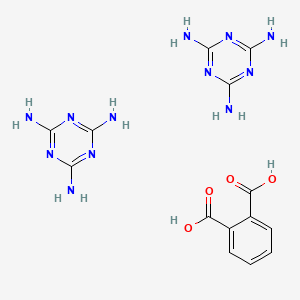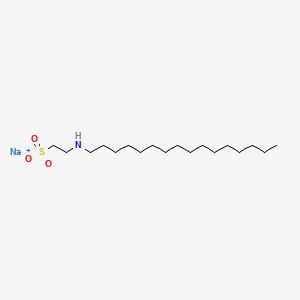
Sodium 2-(hexadecylamino)ethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(hexadecylamino)ethanesulphonate: is a chemical compound with the molecular formula C18H38NNaO3S and a molecular weight of 371.55399 g/mol . It is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(hexadecylamino)ethanesulphonate typically involves the reaction of hexadecylamine with sodium 2-chloroethanesulfonate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and performance .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-(hexadecylamino)ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2-(hexadecylamino)ethanesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of sodium 2-(hexadecylamino)ethanesulphonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications, where it can lyse cells or solubilize membrane proteins. The molecular targets include lipid bilayers and membrane-associated proteins .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a shorter alkyl chain.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with a similar alkyl chain length but different ionic properties.
Triton X-100: A non-ionic surfactant with different chemical structure but similar applications.
Uniqueness: Sodium 2-(hexadecylamino)ethanesulphonate is unique due to its specific combination of anionic surfactant properties and the presence of a long alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong surfactant action and membrane disruption .
Propiedades
Número CAS |
83721-42-0 |
|---|---|
Fórmula molecular |
C18H38NNaO3S |
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
sodium;2-(hexadecylamino)ethanesulfonate |
InChI |
InChI=1S/C18H39NO3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-23(20,21)22;/h19H,2-18H2,1H3,(H,20,21,22);/q;+1/p-1 |
Clave InChI |
WSABFEUXXVJLLH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCNCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


